5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one typically involves multiple steps. One common route starts with the preparation of the benzothiophene moiety, followed by the introduction of the piperidine ring and the formation of the oxadiazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene moieties, such as raloxifene and zileuton, are known for their biological activities.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in medicinal chemistry.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone, are known for their antimicrobial properties.
Uniqueness
5-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
Properties
IUPAC Name |
5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(11-3-4-13-10(8-11)5-7-23-13)19-6-1-2-12(9-19)14-17-18-16(21)22-14/h3-5,7-8,12H,1-2,6,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWIOYDWYZPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)C4=NNC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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